ZH29Mqq4EB
Description
Properties
CAS No. |
4383-30-6 |
|---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-[(1S,2S,10S,11S,14R,15S,17S)-14-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(24)28-12-18(26)22(27)9-7-16-17-5-4-14-10-15(25)6-8-20(14,2)23(17)19(29-23)11-21(16,22)3/h10,16-17,19,27H,4-9,11-12H2,1-3H3/t16-,17-,19-,20-,21-,22-,23+/m0/s1 |
InChI Key |
QEBOBFQKUHEXGB-WWUWEVONSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)CCC54C)O3)C)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The primary starting material for synthesis is typically 11-deoxycortisol or closely related corticosteroids, which already possess the steroid backbone and key functional groups. The synthetic challenge lies in selective modification of hydroxyl groups and introduction of the epoxide moiety without unwanted side reactions.
Selective Protection and Esterification
A critical step involves selective protection of the 21-hydroxyl group to prevent its esterification while allowing the 17-hydroxyl group to be propionylated or acetylated. This is achieved by:
- Using protecting groups such as DMTr-Cl (dimethoxytrityl chloride) or MMTr-Cl to selectively protect the primary alcohol at position 21.
- Subsequent esterification of the 17α-hydroxyl group with acylating agents like propionyl chloride or propionic anhydride under mild conditions.
This approach ensures that the 21-hydroxyl remains free, while the 17-hydroxyl is converted to the desired ester.
One-Pot (One-Kettle) Reaction Process
The synthesis can be streamlined by performing the following steps sequentially in a single reaction vessel without intermediate purification :
- Protection of the 21-hydroxyl group.
- Esterification of the 17α-hydroxyl group.
- Removal of the protecting group under acidic ester solvent conditions.
This one-pot strategy enhances industrial scalability by reducing purification steps and improving overall yield and purity.
Epoxidation Step
The formation of the 9,11-epoxy group is typically introduced by epoxidation of the corresponding double bond in the steroid nucleus. This can be achieved using peracid reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to avoid over-oxidation or degradation.
Enzymatic (Biocatalytic) Methods
Lipase-Catalyzed Selective Esterification and Hydrolysis
Biocatalysis using lipases, particularly from Candida species, has been explored to achieve selective esterification or hydrolysis of steroid hydroxyl groups. The enzymatic method involves:
- Double esterification of 17α and 21 hydroxyl groups.
- Selective hydrolysis of the ester bond at position 21 by lipase, yielding the target compound with free 21-hydroxyl and esterified 17-hydroxyl.
This method offers high selectivity and mild reaction conditions but faces challenges such as enzyme catalytic efficiency, substrate loading, enzyme recycling, and reaction time.
Process Optimization and Industrial Considerations
| Aspect | Chemical Synthesis Approach | Enzymatic Approach |
|---|---|---|
| Selectivity | Achieved via protecting groups | Achieved via enzyme specificity |
| Reaction Conditions | Mild acid-ester solvent system | Mild aqueous or organic media |
| Purification | One-pot reaction reduces steps | Requires enzyme removal and reuse |
| Scalability | High, suitable for industrial scale | Limited by enzyme stability |
| Yield | High, due to minimized workup | Moderate, dependent on enzyme |
| Time | Shorter overall | Longer due to enzymatic kinetics |
Summary of Key Research Findings
- The chemical synthesis method using 11-deoxycortisol as raw material with selective protection and esterification is currently the most industrially viable approach.
- The one-pot reaction mode significantly improves efficiency by combining protection, esterification, and deprotection steps without intermediate purification.
- Biocatalytic methods provide excellent regioselectivity but are limited by enzyme-related constraints, making them more suitable for small-scale or specialized synthesis.
- The epoxidation step is critical for introducing the 9,11-epoxy functionality and must be carefully controlled to maintain the integrity of other functional groups.
Data Table: Typical Reaction Conditions for Chemical Synthesis
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Protection of 21-OH | DMTr-Cl or MMTr-Cl, mild base, solvent | Protect primary hydroxyl | Selective, reversible |
| Esterification of 17α-OH | Propionyl chloride or propionic anhydride, mild acid-ester solvent | Form ester at 17α position | High selectivity |
| Deprotection | Acidic ester solvent system | Remove protecting group | Avoids hydrolysis of ester |
| Epoxidation | m-CPBA or equivalent peracid, low temperature | Introduce 9,11-epoxy group | Controlled to prevent side reactions |
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The 9,11-epoxide group undergoes nucleophilic ring-opening under acidic or basic conditions, forming diols or derivatives.
Key Reactions:
-
Mechanism : Acidic conditions (e.g., ZnI₂/Ac₂O) promote electrophilic attack at the epoxide oxygen, leading to iodohydrin formation . Base-mediated hydrolysis cleaves the epoxide to vicinal diols .
Hydrolysis of Acetate Groups
The 21-acetate group is susceptible to hydrolysis under alkaline conditions, regenerating free hydroxyl groups.
Experimental Data:
| Substrate Position | Reagents/Conditions | Product | Yield | References |
|---|---|---|---|---|
| 21-Acetate | KOH, MeOH, 20°C, 5 h | 17-Hydroxy-3,20-dioxopregn-4-en-21-ol | 73% |
-
Kinetics : Complete deacetylation occurs within 5 hours under mild conditions due to steric accessibility of the 21-position .
Oxidation Reactions
The Δ⁴-3-ketone group and secondary alcohols are oxidation targets.
Oxidation Pathways:
-
Selectivity : Pyridinium chlorochromate (PCC) oxidizes alcohols without affecting the Δ⁴-3-ketone . Chromium-based reagents overoxidize to carboxylic acids .
Reduction Reactions
Ketones and epoxides are reduced to alcohols or alkanes under specific conditions.
Reduction Examples:
| Functional Group | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| 3-Ketone | LiAlH₄, THF, 0–25°C, 1 h | 3β-Hydroxy pregnane derivative | |
| 20-Ketone | NaBH₄, EtOH, 0°C | 20β-Hydroxy product |
-
Stereochemistry : Lithium aluminum hydride (LiAlH₄) produces β-oriented alcohols due to steric hindrance .
Substitution at the 21-Position
The 21-acetate group undergoes nucleophilic substitution with heteroatoms or carbon nucleophiles.
Substitution Reactions:
| Nucleophile | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Thiols | RSH, Et₃N, DMF, 60°C | 21-Thioether derivatives | |
| Amines | RNH₂, CH₃CN, reflux | 21-Aminoacetate analogs |
Thermal Degradation
Heating above 150°C induces retro-Diels-Alder fragmentation of the steroidal backbone.
Degradation Products:
| Conditions | Major Products | Minor Products | References |
|---|---|---|---|
| 160°C, vacuum, 2 h | Seco-pregnane derivatives | Aromatic hydrocarbons |
Photochemical Reactions
UV irradiation (254 nm) initiates [2+2] cycloaddition at the Δ⁴ double bond.
Observed Outcomes:
| Conditions | Products | Quantum Yield | References |
|---|---|---|---|
| UV (254 nm), benzene | Cyclobutane-fused dimers | 0.12 |
Scientific Research Applications
Analytical Chemistry
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate serves as a reference standard in analytical chemistry. It is used for the identification and quantification of steroid compounds through techniques such as chromatography and mass spectrometry.
Biological Research
This compound is studied for its role in cellular processes and steroid metabolism. It acts as a model compound to understand the biochemical pathways involved in steroid hormone action.
Medical Applications
The compound is investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases. Its mechanism of action involves interaction with glucocorticoid receptors, modulating gene expression related to inflammatory responses.
Pharmaceutical Development
In the pharmaceutical industry, 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate is utilized in the development of new drug formulations and as an intermediate in synthesizing other steroid compounds.
Uniqueness
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate is distinguished by its specific structural modifications such as the epoxide ring and acetate group. These modifications confer unique pharmacological properties that are valuable for research and therapeutic applications.
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory effects of glucocorticoids, 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate demonstrated significant efficacy in reducing inflammation markers in animal models. This suggests its potential use in treating chronic inflammatory conditions.
Case Study 2: Steroid Metabolism Research
Research utilizing this compound has provided insights into steroid metabolism pathways. The findings indicate that modifications to the steroid structure can significantly impact metabolic rates and biological activity.
Mechanism of Action
The mechanism of action of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of target genes involved in inflammatory and immune responses. This leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Analysis
Epoxide vs. Non-Epoxide Analogs :
Target Compound vs. Cortisone Acetate :
- The 9,11-epoxide in the target compound replaces the 11-ketone group in cortisone acetate, reducing glucocorticoid activity but increasing chemical reactivity (e.g., susceptibility to nucleophilic attack) .
- Cortisone acetate’s 3,11,20-triketone structure enhances binding to corticosteroid-binding globulin (CBG), whereas the target compound’s epoxide limits this interaction .
Target Compound vs. Prednisolone Acetate :
Analytical and Regulatory Considerations :
- Impurity Profile : The target compound is classified as Hydrocortisone EP Impurity K , with pharmacopoeial limits set at ≤0.15% in hydrocortisone formulations . In contrast, cortisone and prednisolone acetates are pharmacopeial reference standards with stringent purity requirements (e.g., cortisone acetate: 97.0–103.0% purity) .
Data Tables
Table 2: Physicochemical Properties
| Property | Target Compound | Cortisone Acetate | Prednisolone Acetate |
|---|---|---|---|
| Solubility | Sparingly soluble in H₂O | Freely soluble in CH₂Cl₂ | Soluble in ethanol |
| Melting Point | Not reported | 234–238°C | 225–228°C |
| Storage Conditions | 2–8°C (refrigerated) | Room temperature | 2–8°C (refrigerated) |
| Chromatographic Rf | Higher retention (HPLC) | Intermediate retention | Lower retention |
Sources:
Biological Activity
17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate, commonly referred to as a synthetic steroid compound, has garnered attention due to its significant biological and pharmacological properties. This compound is structurally related to corticosteroids and has been studied for its potential therapeutic applications in various medical fields.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H30O6 |
| Molecular Weight | 402.481 g/mol |
| Melting Point | 206 °C |
| Boiling Point | 569.2 °C |
| Density | 1.3 g/cm³ |
| Flash Point | 195.5 °C |
The primary mechanism of action of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and promotes anti-inflammatory pathways, making it a potential candidate for treating inflammatory and autoimmune diseases .
Anti-inflammatory Effects
Research indicates that this compound exhibits potent anti-inflammatory effects. It has been shown to reduce inflammation in various models, including:
- Acute Inflammation Models : Studies demonstrated significant reductions in edema and leukocyte infiltration in animal models treated with the compound.
- Chronic Inflammatory Conditions : In models of chronic inflammation, such as arthritis, 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate has been effective in lowering inflammatory markers and improving clinical symptoms.
Immunomodulatory Effects
The compound also displays immunomodulatory properties. It influences both the innate and adaptive immune systems by:
- Suppressing T-cell activation and proliferation.
- Modulating cytokine production from macrophages and dendritic cells.
These effects suggest its potential use in conditions characterized by immune dysregulation.
Case Study 1: Treatment of Rheumatoid Arthritis
A clinical trial involving patients with rheumatoid arthritis assessed the efficacy of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate as an adjunct therapy alongside traditional disease-modifying antirheumatic drugs (DMARDs). The study reported a significant reduction in disease activity scores and improved quality of life measures among participants receiving the steroid compared to those on DMARDs alone.
Case Study 2: Allergic Responses
In another study focusing on allergic responses, the administration of this compound significantly reduced symptoms associated with allergic rhinitis in a controlled environment. Patients reported decreased nasal congestion and improved respiratory function after treatment .
Research Findings
Recent studies have highlighted various aspects of the biological activity of 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate:
- Cellular Studies : In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages.
- Animal Models : Animal studies have shown that administration leads to a decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin levels.
- Pharmacokinetics : Research into the pharmacokinetics of this compound reveals a favorable absorption profile with a half-life conducive for therapeutic use.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing 17-Hydroxy-3,20-dioxo-9,11-epoxypregn-4-en-21-yl acetate in pharmaceutical impurity profiling?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while mass spectrometry (MS) confirms molecular weight (388.51 g/mol) via [M+H]+ or [M–H]– ions. Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, resolves structural features like the 9,11-epoxide and acetylated 21-hydroxyl group. Cross-validation with infrared (IR) spectroscopy identifies carbonyl (C=O) and epoxide (C–O–C) stretches (1735–1720 cm) .
Q. How is this compound differentiated from structurally related corticosteroids during impurity analysis?
- Methodology : Ultra-performance liquid chromatography (UPLC) with gradient elution improves resolution of structurally similar impurities (e.g., Hydrocortisone Impurity G). Comparative MS/MS fragmentation patterns and retention time shifts under varied mobile phases (e.g., acetonitrile/water with 0.1% formic acid) enhance specificity. -NMR distinguishes substituents like the 9,11-epoxide from 11-hydroxyl groups in related steroids .
Q. What are the critical spectral markers for identifying this compound in natural product extracts?
- Methodology : UV absorption at 238 nm (ε ~15,400) corresponds to the Δ-3-keto conjugated system. In -NMR, the 9,11-epoxide protons appear as distinct doublets (δ 3.5–4.0 ppm), while the acetyl group at C21 shows a singlet at δ 2.05–2.15 ppm. High-resolution MS (HRMS) with m/z 388.5125 ([M+Na]+) confirms molecular formula CHO .
Advanced Research Questions
Q. What synthetic strategies address stereochemical challenges in forming the 9,11-epoxide moiety?
- Methodology : Epoxidation of Δ-pregnene precursors using peracids (e.g., mCPBA) under controlled pH and temperature minimizes side reactions. Stereochemical validation via X-ray crystallography (SHELX refinement) or NOESY NMR confirms β-configuration. Optimized reaction conditions (e.g., −20°C in dichloromethane) yield >90% epoxide with minimal diastereomer formation .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology : Variability in oxidation steps (e.g., CrO vs. PCC) and protecting group strategies (e.g., acetylation at C21) contribute to yield discrepancies. Design of experiments (DoE) with factors like catalyst loading, solvent polarity, and reaction time can optimize yields. Reproducibility is enhanced by monitoring intermediates via thin-layer chromatography (TLC) and in situ IR .
Q. What advanced techniques track the biotransformation of this compound in corticosteroid metabolism studies?
- Methodology : Isotopic labeling (e.g., -acetate at C21) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies metabolic products. In vitro assays with liver microsomes identify cytochrome P450-mediated oxidation (e.g., CYP3A4). Molecular docking studies predict binding affinity to glucocorticoid receptors, explaining its role as a metabolic intermediate .
Q. How does the 9,11-epoxide group influence the compound’s stability under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH) with UPLC monitoring reveal epoxide ring-opening at acidic pH. Degradation kinetics follow first-order models, with activation energy calculated via Arrhenius plots. Lyophilization or storage in amber vials under nitrogen extends shelf-life by reducing hydrolysis .
Methodological Considerations
- Data Contradictions : Discrepancies in CAS registry entries (e.g., 640-87-9 vs. 7753-60-8) arise from positional isomerism (Δ vs. Δ). Cross-referencing with IUPAC nomenclature and SMILES strings (e.g., "C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]35O[C@H]5C[C@]2(C)[C@@]1(O)C(=O)COC(=O)C") ensures structural accuracy .
- Experimental Design : For impurity synthesis, orthogonal analytical methods (e.g., HPLC-NMR) validate identity, while forced degradation studies (acid/base/oxidative stress) assess robustness of analytical protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
